Sodium L-lactate-13C3 solution
Overview
Description
Synthesis Analysis
The synthesis of sodium lactate and related compounds often involves the fermentation of glucose or other sugars by bacteria, followed by chemical modifications to introduce the ^13C label. Ellis et al. (2003) detailed the formation of sodium lactate from glucose under simulated conditions, indicating a pathway that might be adapted for isotopically labelled variants (Ellis, Kannangara, & Wilson, 2003).
Molecular Structure Analysis
Sodium L-lactate's molecular structure, characterized by its sodium ion (Na+) and the lactate anion, is pivotal for its roles in biochemical processes. The structure-activity relationship studies, such as those conducted by Greim et al. (2019), provide insights into how sodium lactate complexes, possibly including isotopically labelled versions, stabilize and interact in solution, impacting their reactivity and functionality in biological systems (Greim et al., 2019).
Chemical Reactions and Properties
The reactivity of sodium lactate in chemical reactions, especially those involving metabolic pathways, is crucial for its use as a tracer. The isotopic labelling of sodium L-lactate-13C3 provides unique insights into these reactions, as detailed by Ellis and Wilson (2002), who explored the carbon exchange mechanisms in the alkaline degradation of glucose, highlighting the potential pathways sodium lactate-13C3 might undergo in similar conditions (Ellis & Wilson, 2002).
Physical Properties Analysis
Understanding the physical properties of sodium L-lactate-13C3, such as solubility, osmolarity, and viscosity, is essential for its application in research, especially in physiological and pharmacokinetic studies. Xiao et al. (2021) explored the use of sodium lactate as a draw solute in forward osmosis, indicating the importance of these properties in practical applications (Xiao et al., 2021).
Chemical Properties Analysis
The chemical properties of sodium L-lactate-13C3, including its stability, reactivity, and interaction with biological molecules, are fundamental for its utilization in metabolic research. Bakam Nguenouho et al. (2023) detailed the electromagnetic properties of sodium lactate solutions, providing a basis for understanding the interactions of sodium L-lactate-13C3 in biological systems and its potential for enhanced concentration monitoring (Bakam Nguenouho et al., 2023).
Scientific Research Applications
Understanding Carbon Exchange in Alkaline Degradation of Glucose
Research on the decomposition of 1-13C-D-glucose, 6-13C-D-glucose, and 1-13C-sodium lactate in hot alkaline sodium hydroxide solution has helped in understanding the mechanisms of carbon exchange in the alkaline degradation of glucose. This research is crucial for comprehending biochemical pathways and reactions (Ellis & Wilson, 2002).
Cancer Therapeutics
A study has shown that low-temperature plasma-activated Ringer’s lactate solution, containing plasma-treated L-sodium lactate, exhibited selective cancer-killing effects. This finding is significant for the development of potential cancer treatments using plasma-activated L-sodium lactate solution (Tanaka et al., 2021).
Forward Osmosis in Food Processing
Sodium lactate has been explored as a novel draw solute to conduct the forward osmosis (FO) process in food processing. Its application in the concentration of sugar solution and orange juice validated its efficiency and potential for food quality preservation (Xiao et al., 2021).
Vascular Research
The effects of sodium lactate on tension and intracellular pH in rat mesenteric small arteries have been studied, providing insights into the physiological mechanisms of lactate-induced vascular responses (Mckinnon et al., 1996).
Antimicrobial Effects in Food Preservation
The antimicrobial effects of sodium lactate have been studied in relation to extending the shelf life of food products and controlling the growth of harmful microorganisms like Listeria monocytogenes in meat and poultry products (Shelef & Yang, 1991).
Membrane Operations in Organic Acid Production
Sodium lactate solutions have been used in membrane operations, particularly in the concentration step of organic acid production through fermentation, highlighting its role in environmentally friendly industrial processes (Bailly, 2001).
Interactions with Bovine Serum Albumin
The interaction of sodium lactate with bovine serum albumin (BSA) has been investigated for its implications in the food and pharmaceutical industries, providing valuable insights into the molecular interactions of sodium lactate in biological systems (Javaheri-Ghezeldizaj et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1+1,2+1,3+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFWBMYFKHRBD-USULVYIHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C@@H]([13C](=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635677 | |
Record name | Sodium 2-hydroxy(~13~C_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.038 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 23696276 | |
CAS RN |
201595-71-3 | |
Record name | Sodium 2-hydroxy(~13~C_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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